molecular formula C14H9F2N5O2 B2987890 N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235392-48-9

N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2987890
CAS No.: 1235392-48-9
M. Wt: 317.256
InChI Key: HKJNMCASZBTHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic small molecule built around the 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant utility in medicinal chemistry and drug discovery . This scaffold is prized for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . The molecule features a pyrazine ring, a nitrogen-rich aromatic heterocycle that often contributes to molecular recognition and binding interactions with biological targets, and a 2,4-difluorobenzyl group, a common motif known to influence properties like membrane permeability and target affinity . The 1,2,4-oxadiazole ring system is present in several commercially available drugs and has been investigated for an unusually wide spectrum of biological activities . These activities include, but are not limited to, serving as inhibitors of various enzymes such as kinase GSK-3β and Monoamine Oxidase B (MAO-B) , as well as acting as agonists or antagonists for various receptors. The specific pattern of fluorination on the benzyl group in this compound is a strategic modification frequently employed in lead optimization to fine-tune electronic characteristics, lipophilicity, and overall molecular conformation. As such, this compound is of high interest to researchers as a key intermediate or a novel chemical probe for developing new therapeutic agents in areas such as neurodegenerative diseases, oncology, and inflammation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O2/c15-9-2-1-8(10(16)5-9)6-19-13(22)14-20-12(21-23-14)11-7-17-3-4-18-11/h1-5,7H,6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNMCASZBTHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antibacterial, and antiparasitic activities, along with relevant research findings and case studies.

The compound's molecular characteristics are as follows:

PropertyValue
Molecular Formula C₁₄H₉F₂N₅O₂
Molecular Weight 317.25 g/mol
CAS Number 1235192-31-0

1. Anticancer Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines.

A study demonstrated that certain oxadiazole derivatives exhibited IC₅₀ values ranging from 1.14 μM to 9.27 μM against specific tumor cell lines such as ovarian and renal cancers. These findings suggest a promising avenue for developing potent anticancer agents based on this scaffold .

2. Antibacterial Activity

The compound has also been investigated for its antibacterial properties. It has been reported to show inhibitory effects against several bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways.

In vitro studies indicated that certain oxadiazole derivatives possess strong antibacterial activity, with some exhibiting lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics . This suggests potential for further development into therapeutic agents for bacterial infections.

3. Antiparasitic Activity

Another area of interest is the antiparasitic activity of compounds related to this compound. Research indicates that derivatives can effectively inhibit the growth of parasitic organisms such as Entamoeba histolytica and Giardia intestinalis, with IC₅₀ values significantly lower than those of traditional antiparasitic drugs like metronidazole .

Case Study 1: Anticancer Evaluation

A series of novel oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. One derivative demonstrated an IC₅₀ value of 2.76 μM against ovarian cancer cells (OVXF 899), indicating high potency . These results highlight the potential for these compounds in targeted cancer therapies.

Case Study 2: Antibacterial Screening

In a comparative study against common bacterial pathogens, several oxadiazole derivatives were screened for their antibacterial efficacy. The most active compound showed MIC values as low as 0.5 μg/mL against Staphylococcus aureus, suggesting superior activity compared to existing antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomer: N-(2,6-Difluorobenzyl) Analog

  • Structure : Differs in the fluorine substitution pattern (2,6-difluorobenzyl vs. 2,4-difluorobenzyl).
  • Molecular Formula : C₁₄H₉F₂N₅O₂ (identical molecular weight: 317.25 g/mol).
  • Key Differences: The 2,6-difluoro substitution may enhance metabolic stability due to reduced steric hindrance compared to the 2,4-isomer. No direct activity data are available, but structural analogs suggest that fluorine positioning significantly impacts target binding and pharmacokinetics .

Aromatic Substitution Variants

N-(2-Aminoethyl)-3-(Phenylsulfonylmethyl) Derivative
  • Structure: Replaces the difluorobenzyl group with a phenylsulfonylmethyl moiety and adds an aminoethyl chain.
  • Molecular Formula : C₁₂H₁₄N₄O₄S; MW: 310.33 g/mol .
  • Aminoethyl side chain may facilitate interactions with charged residues in enzyme active sites.
3-(3,4-Dimethoxyphenyl)-N-[(2R)-2-Phenylpropyl] Derivative
  • Structure : Substitutes pyrazine with a 3,4-dimethoxyphenyl group and replaces the benzyl carboxamide with a chiral 2-phenylpropyl chain.
  • Molecular Formula : C₂₀H₂₂N₃O₄; MW: 368.16 g/mol.
  • Activity : Demonstrated antitubercular activity with an IC₅₀ of 1.2 µM against Mycobacterium tuberculosis. The dimethoxy groups likely enhance membrane permeability .

Heterocyclic Core Modifications

Benzimidazole-Containing Analog
  • Structure : Replaces the pyrazine ring with a benzimidazole moiety.
  • Molecular Formula : C₁₅H₁₁N₇O₂; MW: 321.29 g/mol.
  • Properties : The benzimidazole group may improve DNA intercalation properties, making it relevant in anticancer research .
1,2,4-Triazole Derivatives
  • Example : 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide.
  • Activity : These analogs often exhibit enhanced metabolic stability compared to oxadiazoles but may suffer from reduced target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Activity/Properties
N-(2,4-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide C₁₄H₉F₂N₅O₂ 317.25 2,4-Difluorobenzyl, pyrazine, oxadiazole High toxicity (H301, H311)
N-(2,6-Difluorobenzyl) analog C₁₄H₉F₂N₅O₂ 317.25 2,6-Difluorobenzyl Improved metabolic stability (predicted)
N-(2-Aminoethyl)-3-(phenylsulfonylmethyl) C₁₂H₁₄N₄O₄S 310.33 Phenylsulfonylmethyl, aminoethyl Enhanced solubility
3-(3,4-Dimethoxyphenyl)-N-[(2R)-2-phenylpropyl] C₂₀H₂₂N₃O₄ 368.16 Dimethoxyphenyl, chiral side chain Antitubercular IC₅₀: 1.2 µM
Benzimidazole-containing analog C₁₅H₁₁N₇O₂ 321.29 Benzimidazole substitution DNA intercalation potential

Q & A

Basic: What are the key synthetic methodologies for preparing N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole core via cyclization of a precursor (e.g., a substituted amidoxime) under acidic or thermal conditions.
  • Step 2: Coupling the oxadiazole moiety with pyrazine derivatives using carbodiimide-based reagents (e.g., EDC•HCl) in the presence of HOBt and a base like DIPEA .
  • Step 3: Introducing the 2,4-difluorobenzyl group via nucleophilic substitution or amidation.
  • Purification: Column chromatography (e.g., silica gel with PE/EtOAc gradients) and TLC monitoring are standard .
    Critical Parameters: Reaction temperature (e.g., 0°C for amine couplings ), stoichiometry, and solvent selection (e.g., EtOH or DMF) influence yields.

Basic: How is the structural integrity and purity of the compound validated?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, pyrazine protons resonate at δ 8.5–9.5 ppm, while difluorobenzyl groups show distinct aromatic splitting patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Answer:

  • Software Tools: Use SHELX suite (SHELXL for refinement, SHELXS for solution) to resolve twinning or low-resolution data .
  • Validation Metrics: Check R-factors (<5% for high-resolution data), Fo-Fc maps for electron density mismatches, and PLATON for symmetry validation.
  • Contingency Plans: If X-ray fails, employ alternative techniques like cryo-EM or computational modeling (DFT for optimized geometries).

Advanced: What strategies optimize low-yielding steps in the synthesis of this compound?

Answer:

  • Reaction Optimization: Vary catalysts (e.g., Pd/C for hydrogenation ), solvent polarity (DMF for SNAr reactions), or use microwave-assisted synthesis to reduce time.
  • Intermediate Stabilization: Protect reactive groups (e.g., tert-butyl carbamates for amines) to prevent side reactions .
  • Scale-Up Considerations: Batch vs. flow chemistry; for example, a 56% yield improvement was noted using controlled addition of SO₃ in oxadiazole formation .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing pyrazine with pyridine or altering fluorination patterns) .
  • Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity.
  • Computational Modeling: Dock the compound into active sites (e.g., GSK-3β ) using AutoDock Vina, validated by MD simulations.
  • Data Analysis: Use IC₅₀ values and QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity.

Advanced: How to address solubility challenges in biological assays for this compound?

Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .
  • Physicochemical Profiling: Measure logD (octanol-water distribution) via shake-flask methods and adjust substituents (e.g., –CF₃ for lipophilicity ).

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • X-Ray Powder Diffraction (XRPD): Unique diffraction patterns identify polymorphs (e.g., Form I vs. Form II ).
  • Differential Scanning Calorimetry (DSC): Melting endotherms and glass transition temperatures (Tg) distinguish crystalline forms.
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which impacts stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.